

# Introduction: The Significance of Stereochemistry in a Chiral Building Block

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## Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

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**(1S,2S)-2-Methoxycyclohexanol** is a chiral chemical compound distinguished by a cyclohexane ring functionalized with both a hydroxyl and a methoxy group at adjacent carbons. [1] Its molecular formula is  $C_7H_{14}O_2$ , and it has a molecular weight of 130.18 g/mol. [2][3] The precise spatial arrangement of these groups, defined by the (1S,2S) designation, confers a distinct three-dimensional structure that is crucial to its utility. This specific trans configuration is the source of its value in stereoselective synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

In the fields of pharmaceutical and agrochemical development, controlling stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. The unique stereochemistry of **(1S,2S)-2-Methoxycyclohexanol** allows it to serve as a valuable chiral building block, enabling the synthesis of complex, enantiomerically pure compounds. [1] [2] Its applications range from the production of advanced antibiotics to the development of novel materials, making a thorough understanding of its chemical properties essential for researchers and scientists in these domains. [1][2]

## Part 1: Core Physicochemical and Spectroscopic Properties

A compound's identity and purity are established through its physical constants and spectroscopic signatures. These data provide the foundational information required for its use in synthesis and research.

## Physicochemical Data Summary

The fundamental properties of **(1S,2S)-2-Methoxycyclohexanol** are summarized in the table below. These values are critical for reaction planning, purification, and safe storage.

Property	Value	Reference
IUPAC Name	trans-(1S,2S)-2-methoxycyclohexan-1-ol	[3]
CAS Number	134108-92-2	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	[2][3]
Molecular Weight	130.18 g/mol	[2][3][4]
Appearance	Liquid	[2]
Boiling Point	195°C	[2][5]
Density	1.015 g/cm <sup>3</sup>	[2][5]
Refractive Index	1.4595	[2][5]
Storage Temperature	2-8°C	[2][5]

## Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopy is indispensable for verifying the structure and stereochemistry of **(1S,2S)-2-Methoxycyclohexanol**. Each technique provides a unique piece of the structural puzzle.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for elucidating the detailed connectivity and environment of atoms.[7]
  - <sup>1</sup>H NMR: The proton NMR spectrum will exhibit distinct signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl (-CH-OH) and methoxy (-CH-OCH<sub>3</sub>) groups are diastereotopic and will appear as complex multiplets. The methoxy group will show a sharp singlet around 3.3-3.5 ppm, while the hydroxyl proton will be a broad singlet whose position is concentration-dependent.

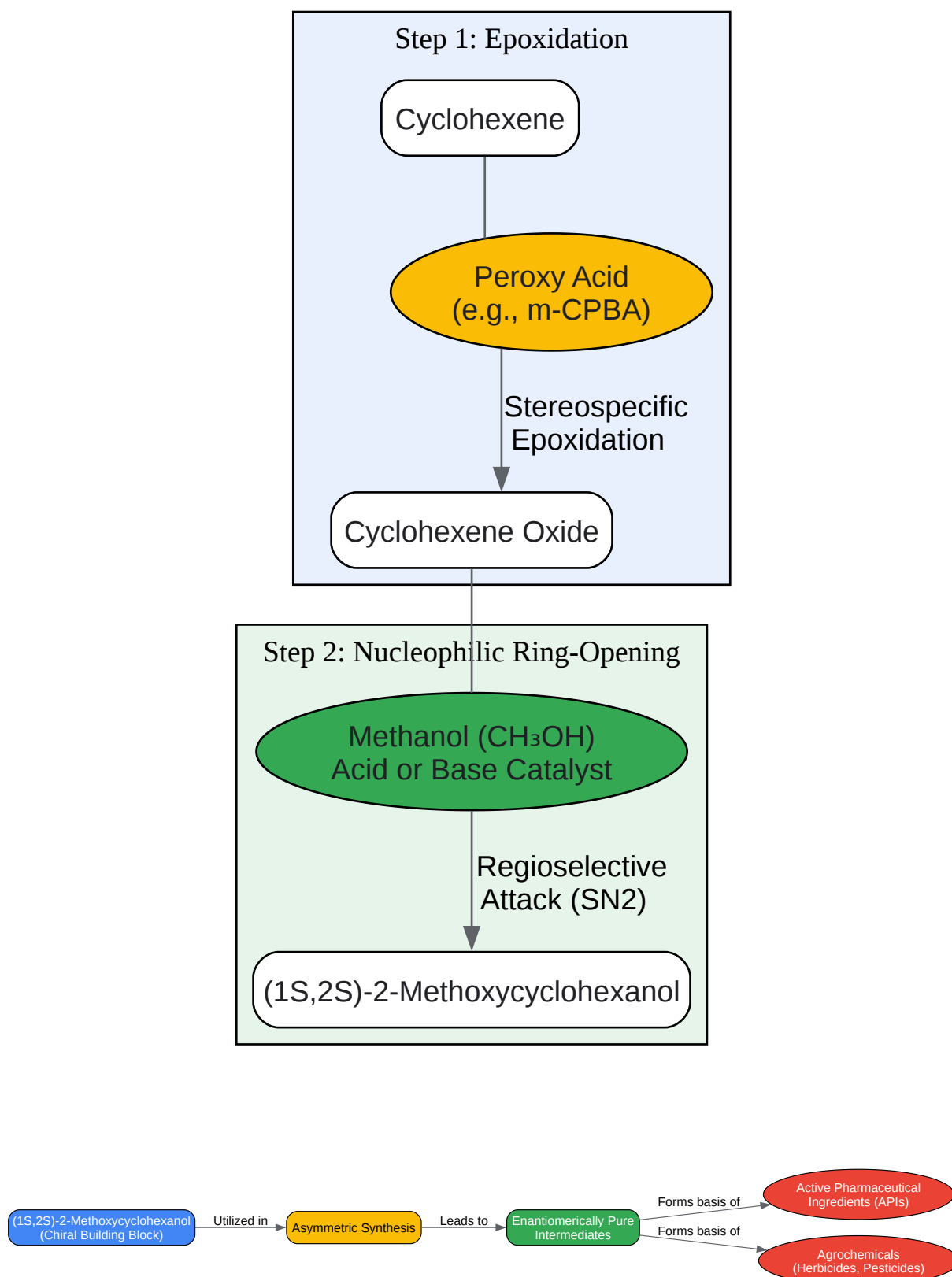
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show seven distinct resonances, confirming the number of carbon atoms.[3] The carbon attached to the hydroxyl group will resonate around 70-80 ppm, while the carbon bonded to the methoxy group will appear slightly further downfield. The methoxy carbon itself will be a distinct signal around 55-60 ppm.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]
  - A strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  is characteristic of the O-H stretching vibration of the alcohol group.
  - Strong C-O stretching vibrations will be observed in the 1050-1200  $\text{cm}^{-1}$  region, corresponding to both the alcohol and the ether functionalities.[3]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 130$ , with characteristic fragments resulting from the loss of water (M-18), a methoxy group (M-31), or other small molecules.

## Part 2: Synthesis and Stereochemical Control

The utility of **(1S,2S)-2-Methoxycyclohexanol** is intrinsically linked to its stereospecific synthesis. The trans relationship between the hydroxyl and methoxy groups is the key feature that must be established. A common and efficient strategy involves the regioselective ring-opening of an epoxide precursor.

### Synthetic Workflow: From Alkene to Chiral Alcohol

A prevalent method for preparing 2-alkoxycyclohexanols involves the reaction of cyclohexene with hydrogen peroxide in an alcohol solvent, often facilitated by a catalyst such as a zeolite.[8] This approach can be tailored to achieve high selectivity for the desired trans product.



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